molecular formula C17H18N4O3S B2964929 Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-70-9

Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2964929
CAS RN: 537004-70-9
M. Wt: 358.42
InChI Key: FMCULZSCEHSUKM-UHFFFAOYSA-N
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Description

“Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of pyrimidine derivatives . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex. For instance, the synthesis of Ribociclib precursor involved hazardous solvent-free methodologies optimized by using non-hazardous and renewable solvents such as EtOH and DMSO .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically analyzed using various spectroscopic techniques. For instance, the compound was characterized from 1 H NMR by the disappearance of methyl peak signal of ester peaks .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure and properties. For instance, Ethyl 6-methylpyridine-2-carboxylate has hazard statements H315 - H319 - H335 .

Future Directions

The future directions in the research of such compounds often involve the development of more efficient synthesis methods and the exploration of their biological activities. For instance, the main goal of one study was to establish a green alternative route to prepare Ribociclib without using Halogenated solvents not only in reaction but also in extraction and purification steps .

properties

IUPAC Name

methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-25-17-20-14-13(15(22)21-17)12(10-6-5-7-18-8-10)11(9(2)19-14)16(23)24-3/h5-8,12H,4H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCULZSCEHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CN=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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